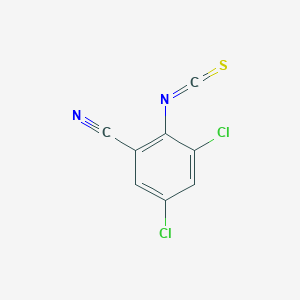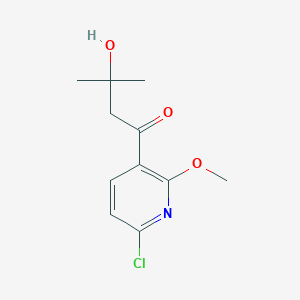
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a butanone moiety with hydroxy and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-methoxy-3-pyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Butanone Moiety: The butanone moiety is synthesized separately by reacting acetone with formaldehyde in the presence of a base to form 3-hydroxy-3-methylbutanone.
Coupling Reaction: The final step involves coupling the pyridine ring with the butanone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone.
Reduction: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol.
Substitution: Formation of 1-(6-Substituted-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone.
科学研究应用
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol: Similar structure but with an additional hydroxy group.
Uniqueness
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for various applications.
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
1-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,15)6-8(14)7-4-5-9(12)13-10(7)16-3/h4-5,15H,6H2,1-3H3 |
InChI 键 |
NHTDEFGIISZKJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)C1=C(N=C(C=C1)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


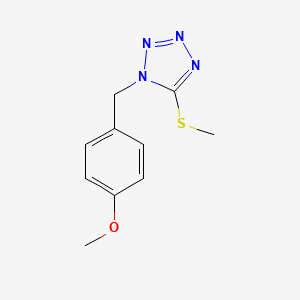
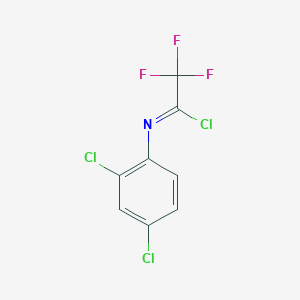
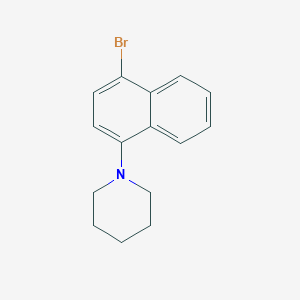
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
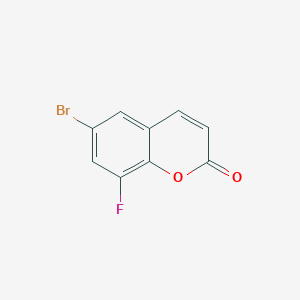
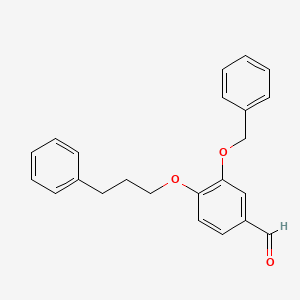


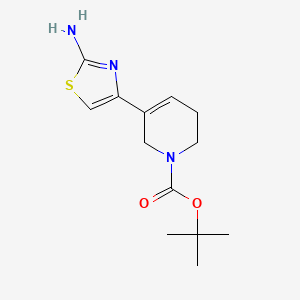
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
